REACTION_CXSMILES
|
BrC1C=CC=CC=1C(O)=O.S(Cl)(Cl)=O.S1C=CC=C1.[Cl-].[Al+3].[Cl-].[Cl-].[Br:24][C:25]1[CH:37]=[CH:36][CH:35]=[CH:34][C:26]=1[C:27]([C:29]1[S:30][CH:31]=[CH:32][CH:33]=1)=[O:28].[BH4-].[Na+].Cl>C(=S)=S.C(O)C.O.CC(C)=O.CN(C)C=O>[Br:24][C:25]1[CH:37]=[CH:36][CH:35]=[CH:34][C:26]=1[CH:27]([C:29]1[S:30][CH:31]=[CH:32][CH:33]=1)[OH:28] |f:3.4.5.6,8.9|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
154.8 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
107.1 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
acid chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
S1C=CC=C1
|
Name
|
|
Quantity
|
255 g
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
300 g
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)C=2SC=CC2)C=CC=C1
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C(=O)C=2SC=CC2)C=CC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at ambient temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated on a steam bath for 45 minutes
|
Duration
|
45 min
|
Type
|
DISTILLATION
|
Details
|
any excess thionyl chloride is distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
leaving the crude acid chloride
|
Type
|
ADDITION
|
Details
|
After total addition the mixture
|
Type
|
WAIT
|
Details
|
to stand for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
The stirring mixture is now successively refluxed on a steam bath for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to ambient temperature
|
Type
|
ADDITION
|
Details
|
poured over 1 l
|
Type
|
CUSTOM
|
Details
|
to remove any precipitate
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with three 600 ml portions of ether
|
Type
|
WASH
|
Details
|
this mixture is washed with two 500 ml portions of an aqueous 5% sodium carbonate solution
|
Type
|
WASH
|
Details
|
by washing with two 500 ml portions of water
|
Type
|
CUSTOM
|
Details
|
The organic solution is dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
leaving a dark oil
|
Type
|
DISTILLATION
|
Details
|
The oil is distilled
|
Type
|
CUSTOM
|
Details
|
leaving as the main fraction, b.p. 139°-145° C
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for 16 hours at ambient temperature
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
WAIT
|
Details
|
to stand for 24 hours at ambient temperature
|
Duration
|
24 h
|
Type
|
EXTRACTION
|
Details
|
The cloudy mixture is extracted with three 125 ml portions of chloroform which
|
Type
|
WASH
|
Details
|
washed with ten 200 ml portions of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform solution is dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the chloroform evaporated off
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1)C(O)C=1SC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |